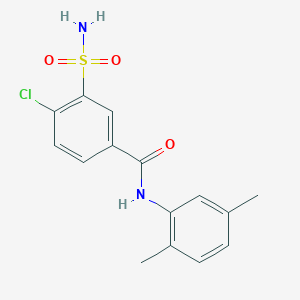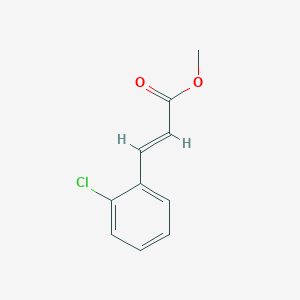![molecular formula C23H20N2O B3039183 6-[4-(Dimethylamino)phenacyl]phenanthridine CAS No. 938155-11-4](/img/structure/B3039183.png)
6-[4-(Dimethylamino)phenacyl]phenanthridine
Overview
Description
6-[4-(Dimethylamino)phenacyl]phenanthridine is a derivative of phenanthridine . Phenanthridine is a nitrogen heterocyclic compound that forms the basis of DNA-binding fluorescent dyes through intercalation . It’s an isomer of acridine . Phenanthridine derivatives have shown significant antibacterial activity against Streptococcus spp., such as Streptococcus pneumoniae, Streptococcus agalactiae, Streptococcus suis, Streptococcus dysgalactiae, and Streptococcus equi .
Synthesis Analysis
Phenanthridine derivatives can be synthesized through various chemical reactions. One of the methods involves a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide precursors . Another method involves the use of phenacyl bromide as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions .Molecular Structure Analysis
The molecular structure of phenanthridine derivatives can be modeled using computational chemistry software such as Gaussian09W and GaussView6.0.16 . The structure is investigated using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) to investigate the electronic, structural, reactivity, and photophysical properties .Chemical Reactions Analysis
Phenanthridine derivatives undergo various chemical reactions. For instance, they can be synthesized through a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide precursors . They can also be synthesized using phenacyl bromide as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions .Scientific Research Applications
Bioimaging and Fluorescent Probes
Boron chelates, including derivatives of formazanes, serve as common fluorophores in bioimaging. These compounds find practical applications due to their fluorescence properties. Specifically, they are used as molecular reporters, chemodosimeters, and sensors . The compound , 1-(4-Dimethylamino-phenyl)-2-phenanthridin-6-yl-ethanone, could potentially be explored for its fluorescence properties in bioimaging applications.
Optoelectronic Devices
Boron chelates play a crucial role in optoelectronic applications. Their unique electronic properties make them suitable for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. Investigating the photophysical properties of this compound could reveal its potential in optoelectronics .
Future Directions
The future directions in the research of phenanthridine derivatives could involve the development of new synthetic methodologies, as well as novel compounds of pharmaceutical interest . There is also a need for further investigation into the antibacterial activity of these compounds and their potential as novel antibacterial agents .
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-phenanthridin-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)17-13-11-16(12-14-17)23(26)15-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)24-22/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUDOLSUGNSQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Dimethylamino)phenacyl]phenanthridine | |
CAS RN |
938155-11-4 | |
| Record name | 938155-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)



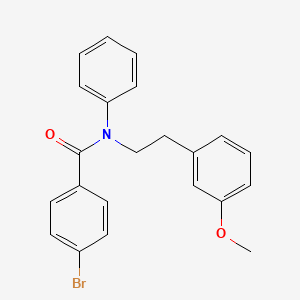
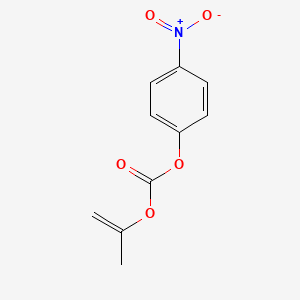
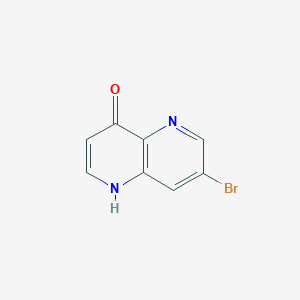
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
